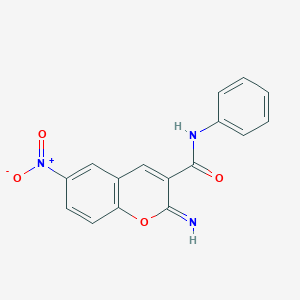

![molecular formula C22H19N3O3 B11707793 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

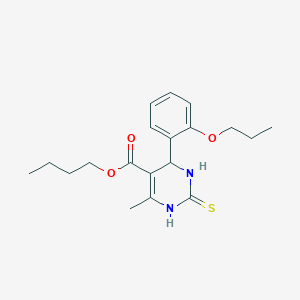

N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]-4-(Benzylamino)benzohydrazid ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist einen Benzodioxolring, eine Benzylaminogruppe und eine Benzohydrazidgruppe auf, was sie zu einem interessanten Objekt in der organischen Chemie und Pharmakologie macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]-4-(Benzylamino)benzohydrazid beinhaltet typischerweise die Kondensation von 1,3-Benzodioxol-5-carbaldehyd mit 4-(Benzylamino)benzohydrazid unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine katalytische Menge Säure zur Beschleunigung der Kondensationsreaktion hinzugefügt wird .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]-4-(Benzylamino)benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Benzylamino- und Benzohydrazidgruppen können unter geeigneten Bedingungen an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]-4-(Benzylamino)benzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: In der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]-4-(Benzylamino)benzohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Nutzungskontext variieren .

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-(benzylamino)benzohydrazide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Studies: It is used in research to investigate its effects on various biological pathways and its potential as an enzyme inhibitor.

Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific functionalities.

Catalysis: It is explored as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-(benzylamino)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its Schiff base structure allows it to participate in various biochemical reactions, influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]-2-chlorobenzohydrazid

- N'-[(E)-1,3-Benzodioxol-5-ylmethylen]benzohydrazid

Einzigartigkeit

N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]-4-(Benzylamino)benzohydrazid ist durch seine spezifische Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .

Eigenschaften

Molekularformel |

C22H19N3O3 |

|---|---|

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(benzylamino)benzamide |

InChI |

InChI=1S/C22H19N3O3/c26-22(25-24-14-17-6-11-20-21(12-17)28-15-27-20)18-7-9-19(10-8-18)23-13-16-4-2-1-3-5-16/h1-12,14,23H,13,15H2,(H,25,26)/b24-14+ |

InChI-Schlüssel |

BGRJLNKYBQLMGL-ZVHZXABRSA-N |

Isomerische SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NCC4=CC=CC=C4 |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)

![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)

![1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one](/img/structure/B11707731.png)

![(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]](/img/structure/B11707746.png)

![N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B11707751.png)

![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)

![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)

![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)